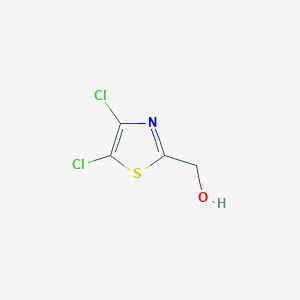

(4,5-Dichloro-1,3-thiazol-2-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

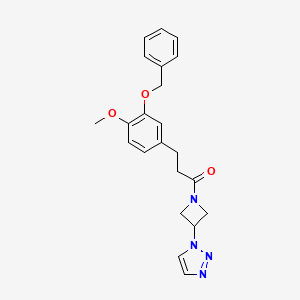

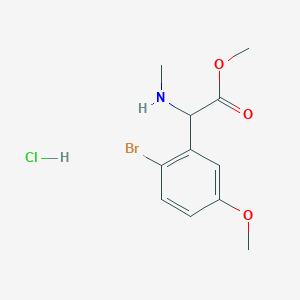

“(4,5-Dichloro-1,3-thiazol-2-yl)methanol” is a chemical compound with the molecular formula C4H3Cl2NOS . It has a molecular weight of 184.05 . The IUPAC name for this compound is (3,4-dichloroisothiazol-5-yl)methanol .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications

Molecular Aggregation Studies

Research on related thiazole compounds, such as 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, has shown their potential in studying molecular aggregation processes. These studies provide insights into how solvent effects influence molecular aggregation, which is crucial for understanding material properties and reaction mechanisms in organic chemistry. Such knowledge can be applied to the design of new materials and drugs, highlighting the versatility of thiazole compounds in scientific research (Matwijczuk et al., 2016).

Antiviral Activity Exploration

The synthesis of thiadiazole sulfonamides from related chemical structures has been explored for their antiviral activities. These studies underscore the potential of thiazole derivatives in medicinal chemistry, particularly in developing new antiviral agents. The research demonstrates the importance of structural modifications to enhance biological activity, providing a pathway for the design of novel therapeutic agents (Chen et al., 2010).

Catalysis and Chemical Transformations

Investigations into the reactivity and catalytic applications of thiazole derivatives have shown their potential in facilitating chemical transformations. For example, the use of methanol as a solvent and reagent in various catalytic processes highlights the role of thiazole compounds in enhancing reaction efficiencies and enabling new synthetic pathways. This research is pivotal for developing greener and more sustainable chemical processes (Sarki et al., 2021).

Fluorosensing and Optical Sensing Technologies

Thiazole derivatives have been investigated for their potential in fluorosensing and optical sensing technologies. Studies on the optical sensing of lower alcohols using fluorescent dyes derived from thiazole compounds illustrate their utility in developing sensitive and selective sensors for environmental monitoring and analytical applications (Orellana et al., 1995).

Antimicrobial Activity and Drug Development

Research into novel thiazole derivatives has also highlighted their antimicrobial activity, offering avenues for the development of new antimicrobial agents. Such studies are crucial for addressing the growing challenge of antibiotic resistance and underscore the importance of thiazole compounds in the search for new therapeutic options (Murthy & Shashikanth, 2012).

Mechanism of Action

Target of Action

Thiazole derivatives, which include (4,5-dichloro-1,3-thiazol-2-yl)methanol, have been found to exhibit diverse biological activities, suggesting they may interact with a variety of targets .

Mode of Action

Thiazole compounds, in general, are known to interact with their targets in various ways, leading to different biological effects

Biochemical Pathways

Thiazole compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Thiazole compounds, in general, have been found to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .

properties

IUPAC Name |

(4,5-dichloro-1,3-thiazol-2-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NOS/c5-3-4(6)9-2(1-8)7-3/h8H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZGCWDFWSQKJPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NC(=C(S1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[2-(4-Methylphenyl)-1,3-oxazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2575661.png)

![2-Chloro-1-[7-(difluoromethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propan-1-one](/img/structure/B2575663.png)

![Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B2575669.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2575676.png)